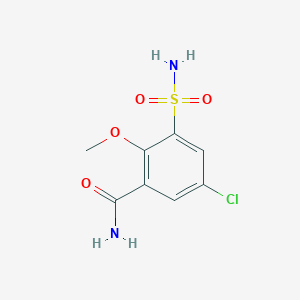

5-Chloro-2-methoxy-3-sulfamoylbenzamide

Description

5-Chloro-2-methoxy-3-sulfamoylbenzamide is an organic compound featuring a central benzamide (B126) ring substituted with three key functional groups: a chloro group at position 5, a methoxy (B1213986) group at position 2, and a sulfamoyl (sulfonamide) group at position 3. Each of these components, along with the core benzamide structure, has a well-documented history of influencing the biological activity of molecules. The specific arrangement of these groups on the benzene (B151609) ring presents a unique chemical entity whose properties are not yet fully characterized in the scientific literature.

Table 1: Physicochemical Properties of Related Benzamide Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 5-Chloro-2-methoxybenzamide | C₈H₈ClNO₂ | 185.61 |

This table presents data for structurally related compounds to provide context due to the absence of specific experimental data for this compound. Data sourced from PubChem. nih.govnih.gov

The sulfonamide functional group (R-SO₂NR'R'') is a critical pharmacophore that has been the basis for several classes of therapeutic agents. wikipedia.orgwikipedia.org Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used widely, revolutionizing medicine before the advent of penicillin. ajchem-b.com Their mechanism as antibacterials involves acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. wikipedia.org

Beyond their antimicrobial origins, sulfonamides are integral to a diverse array of modern pharmaceuticals. ajchem-b.com This chemical group is present in various non-antimicrobial drugs, including:

Diuretics (e.g., thiazides like hydrochlorothiazide and loop diuretics like furosemide)

Antidiabetic drugs (e.g., sulfonylureas like glyburide)

Anticonvulsants (e.g., sultiame)

Carbonic anhydrase inhibitors

Anti-inflammatory COX-2 inhibitors wikipedia.org

The versatility of the sulfonamide moiety stems from its rigid structure and its ability to form key hydrogen bonds with biological targets. wikipedia.org The incorporation of a sulfonamide group into the this compound structure immediately suggests a range of potential biological activities that merit investigation. ajchem-b.comnih.gov

The benzamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. Benzamide derivatives are known to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.

The utility of the benzamide core is attributed to its role as a robust structural template that allows for the precise spatial orientation of various functional groups, enabling targeted interactions with enzymes and receptors. The amide linkage itself is a key feature, participating in hydrogen bonding, which is crucial for molecular recognition at biological targets.

Researchers have successfully developed numerous benzamide-containing molecules with significant biological effects. For instance, substituted benzamides have been investigated as anticonvulsant agents and as inhibitors of enzymes like COX-1 and COX-2, which are involved in inflammation. The design of novel benzamides continues to be a fruitful area of research for discovering new therapeutic agents. nih.govnih.govmdpi.com

Despite the profound importance of its constituent sulfonamide and benzamide moieties, this compound remains a poorly characterized molecule in the scientific literature. This lack of specific data presents a significant research gap and a corresponding opportunity for new discoveries.

The primary unanswered questions revolve around the synthesis, characterization, and potential biological activity of this specific isomer. Key research areas to be addressed include:

Chemical Synthesis: While general methods for creating substituted benzamides exist, an optimized and efficient synthetic route specifically for this compound has not been detailed. researchgate.netresearchgate.netgoogle.com The regioselective introduction of the sulfamoyl group at the C3 position in the presence of the existing chloro and methoxy groups presents a synthetic challenge that needs to be systematically addressed.

Biological Activity Screening: The combination of the sulfonamide and benzamide scaffolds suggests a high probability of biological activity. Comprehensive screening is needed to determine if the compound exhibits antimicrobial, anticancer, anti-inflammatory, diuretic, or other pharmacological effects. The unique substitution pattern could lead to novel activity or selectivity profiles compared to other known sulfonamides and benzamides.

Structure-Activity Relationship (SAR) Studies: The roles of the chloro, methoxy, and sulfamoyl groups at their specific positions are unknown. SAR studies would be essential to understand how each substituent contributes to any observed biological activity. For example, the electron-withdrawing nature of the chloro and sulfamoyl groups, combined with the electron-donating methoxy group, creates a distinct electronic profile on the aromatic ring that could be critical for target binding.

The exploration of these research questions would not only elucidate the chemical and biological properties of this compound but could also lead to the development of new chemical probes or therapeutic lead compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxy-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKDGHHCMZRTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and in Silico Modeling of 5 Chloro 2 Methoxy 3 Sulfamoylbenzamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic and molecular structure of 5-Chloro-2-methoxy-3-sulfamoylbenzamide. Methods like DFT with the B3LYP functional and a basis set such as 6-311G+(d,p) are commonly used to optimize the molecular geometry and predict a variety of properties. acs.org

These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. Furthermore, theoretical calculations can predict spectroscopic characteristics, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman), which can be compared with experimental data to confirm the molecular structure. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method is crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Docking simulations place the ligand (this compound) into the binding site of a macromolecular target, such as an enzyme or receptor. The process generates various binding poses and scores them based on a force field, which estimates the binding affinity. This allows for the identification of the most probable binding mode.

Studies on analogous sulfamoylbenzamide derivatives have shown that these molecules can fit into specific pockets of target proteins. The analysis of these docked complexes reveals key amino acid residues that form critical interactions with the ligand. For instance, in studies of similar compounds, interactions with residues such as tyrosine, phenylalanine, and tryptophan have been observed, highlighting the importance of aromatic and polar residues in the binding pocket. researchgate.net The precise identification of these residues is vital for understanding the mechanism of action and for designing more potent and selective derivatives.

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Molecular docking analysis provides a detailed view of these interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The sulfamoyl (-SO₂NH₂) and amide (-CONH-) groups are potent hydrogen bond donors and acceptors, capable of forming strong, directional interactions with polar residues in the binding site.

Hydrophobic Interactions: The chlorinated phenyl ring and the methoxy (B1213986) group contribute to the molecule's hydrophobicity, allowing for favorable interactions with nonpolar residues.

Pi-Interactions: The aromatic rings can engage in pi-pi stacking or pi-alkyl interactions with complementary residues of the target protein, further stabilizing the complex. researchgate.net

Molecular Dynamics Simulations to Investigate Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand and the ligand-target complex.

For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. Key analyses include the calculation of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding pose is stable. researchgate.net MD simulations can also reveal the role of solvent molecules and the flexibility of different parts of the molecule and the protein, providing a more complete understanding of the interaction dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could predict their activity based on calculated molecular descriptors.

The process involves compiling a dataset of derivatives with known activities and calculating various descriptors for each molecule, such as physicochemical properties (e.g., LogP, polar surface area), electronic properties, and topological indices. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model. researchgate.netscirp.org Such models are invaluable for prioritizing the synthesis of new derivatives, optimizing lead compounds, and designing molecules with improved activity profiles. nih.govjbclinpharm.org For example, QSAR studies on benzamide (B126) derivatives have successfully identified key structural features necessary for their biological activities. acs.orgnih.gov

In Silico Prediction of Physicochemical Properties Relevant to Research

In silico tools can accurately predict a wide range of physicochemical properties that are critical for assessing a compound's potential utility in research and development. unpad.ac.idmdpi.com These predictions help in the early stages of investigation by flagging potential issues related to properties like solubility and membrane permeability. For a closely related analog, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, several key properties have been computationally predicted. nih.gov

| Property | Predicted Value (for a close analog*) | Relevance in Research |

|---|---|---|

| Molecular Weight | 368.8 g/mol | Influences diffusion and transport across membranes. |

| XLogP3 | 2.4 | An indicator of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Number of groups that can donate protons to form hydrogen bonds. |

| Hydrogen Bond Acceptors | 5 | Number of sites that can accept protons in hydrogen bonds. |

| Rotatable Bond Count | 7 | Measures molecular flexibility, which can impact binding affinity. |

| Topological Polar Surface Area (TPSA) | 107 Ų | Relates to polarity and ability to permeate cell membranes. |

*Data sourced from PubChem for the analog 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CID 85542). nih.gov

These predicted properties, often assessed against frameworks like Lipinski's Rule of Five, provide a preliminary evaluation of a compound's drug-like characteristics. researchgate.net

Molecular Mechanisms of Biological Activity for 5 Chloro 2 Methoxy 3 Sulfamoylbenzamide

Elucidation of Specific Enzyme Inhibition Profiles

The interaction of 5-Chloro-2-methoxy-3-sulfamoylbenzamide with various enzymes is a key aspect of its biological activity profile. Research has explored its effects on several key enzyme systems.

Inhibition of Carbonic Anhydrase Isoforms (e.g., hCA I, II, IV, IX)

Modulation of Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

While some sulfamoyl benzamide (B126) derivatives have been investigated as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), specific data on the modulatory effects of this compound on these enzymes, including IC₅₀ values, are not currently documented in accessible research.

Activation or Inhibition of Glucokinase

There is no available scientific literature detailing the activation or inhibition of glucokinase by this compound.

Interference with Inflammasome Activation Pathways (e.g., NLRP3)

Research into the development of novel small-molecule inhibitors for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome has identified a closely related hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (also known as JC-171), as a potent inhibitor. This compound has been shown to dose-dependently inhibit the release of interleukin-1β (IL-1β) from J774A.1 macrophages induced by LPS/ATP, with an IC₅₀ of 8.45 ± 1.56 μM. Further studies have confirmed its selective inhibition of the NLRP3 inflammasome-induced IL-1β release in mouse bone-marrow-derived macrophages and in LPS-challenged mice in vivo. Mechanistically, it has been demonstrated that JC-171 interferes with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.

Interaction with Ion Channels (e.g., ROMK)

The renal outer medullary potassium channel (ROMK) is an ATP-dependent potassium channel crucial for potassium recycling in the kidney. Currently, there is no available data to suggest an interaction between this compound and the ROMK ion channel.

Receptor Binding Profiling and Ligand-Target Interaction Studies

Detailed receptor binding profiles and specific ligand-target interaction studies for this compound are not available in the current body of scientific literature.

Investigation of Cellular Pathway Perturbations In Vitro

No information available.

Allosteric Modulation and Conformational Changes Induced by Compound Binding

No information available.

Preclinical and in Vitro Biological Evaluation of 5 Chloro 2 Methoxy 3 Sulfamoylbenzamide and Its Analogues

Enzyme Inhibition Assays and IC50/Ki Determination

Currently, specific enzyme inhibition assay data, including IC50 and Ki values, for 5-Chloro-2-methoxy-3-sulfamoylbenzamide are not extensively available in the public domain. While the broader class of sulfonamides is known to interact with various enzymes, detailed inhibitory constants for this particular compound have not been reported.

Cell-Based Assays for Target Engagement and Functional Responses

Cell-based assays have been instrumental in understanding the cellular effects of this compound and its analogues, particularly in the contexts of inflammation and cancer.

An analogue of this compound, a hydroxyl-sulfonamide compound known as JC-171, has been identified as a potent inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. In studies using J774A.1 macrophages, JC-171 demonstrated a dose-dependent inhibition of interleukin-1β (IL-1β) release induced by lipopolysaccharide (LPS) and ATP, with a half-maximal inhibitory concentration (IC50) of 8.45 ± 1.56 μM. nih.govnih.gov Further investigations confirmed the selective inhibition of the NLRP3 inflammasome-mediated IL-1β release in mouse bone-marrow-derived macrophages. nih.gov Mechanistic studies revealed that JC-171 interferes with the interaction between NLRP3 and ASC, a critical step in inflammasome activation. nih.gov

Table 1: Inflammasome Inhibition by JC-171

| Cell Line | Stimulus | Inhibitor | IC50 (µM) |

|---|

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines. The anti-proliferative effects were assessed using the MTT assay. The results from these studies demonstrated varying degrees of activity across the different analogues and cell lines.

In conjunction with inflammasome inhibition studies, the effect of the analogue JC-171 on cellular viability was assessed. The compound was found to protect J774A.1 macrophage cells from cell death induced by LPS and ATP stimulation in a dose-dependent manner. nih.gov This suggests that the compound's inhibitory effect on the inflammasome is not due to general cytotoxicity.

Ex Vivo Organ or Tissue Studies for Physiological Responses

To date, there is a lack of publicly available research detailing ex vivo organ or tissue studies investigating the physiological responses to this compound or its analogues.

In Vivo Animal Model Studies for Investigating Biological Phenomena

The therapeutic potential of this compound analogues has been explored in animal models, particularly for inflammatory conditions. The NLRP3 inflammasome inhibitor, JC-171, was investigated in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE). nih.gov In these studies, JC-171 treatment, administered both prophylactically and therapeutically, led to a delay in the progression and a reduction in the severity of the disease. nih.gov This therapeutic effect was associated with the blocking of IL-1β production and a pathogenic Th17 response. nih.gov Furthermore, the inhibitory effect of JC-171 on the NLRP3 inflammasome was also confirmed in LPS-challenged mice in vivo. nih.gov

Analysis of Specific Physiological Parameters in Animal Models (e.g., glucose levels in diabetic models)

Preclinical investigations into the physiological effects of specific analogues of this compound have been conducted to assess their impact on key metabolic parameters. One such analogue, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been synthesized and evaluated for its effects on glucose metabolism. In these preclinical studies, the compound was found to have no discernible effect on glucose metabolism. Furthermore, in vivo assessments indicated that the compound was well-tolerated and did not alter glucose levels. This suggests that, unlike some structurally related sulfonylurea compounds, this particular analogue does not exert a significant influence on glycemic control in the models studied.

Table 1: Summary of a Study on the Physiological Effects of a this compound Analogue

| Compound | Parameter Assessed | Outcome in Animal Models |

|---|---|---|

| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Glucose Metabolism | No effect observed |

| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | In Vivo Glucose Levels | No alterations observed |

Assessment of Biological Pathways in Disease Models (e.g., experimental autoimmune encephalomyelitis)

The therapeutic potential of analogues of this compound has been explored in the context of neuroinflammatory diseases by examining their impact on specific biological pathways in relevant animal models. One notable study focused on a hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, in the experimental autoimmune encephalomyelitis (EAE) mouse model, which is a commonly used model for multiple sclerosis.

This investigation revealed that the analogue treatment significantly delayed the progression and reduced the severity of EAE in both prophylactic and therapeutic settings. The mechanism underlying this therapeutic effect was linked to the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response. The study demonstrated that the compound interfered with the interaction between NLRP3 and ASC, two key components of the inflammasome. This interference led to a reduction in the production of the pro-inflammatory cytokine IL-1β and a concurrent suppression of the pathogenic Th17 response, both of which are implicated in the pathology of EAE.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling in Research Species

The preclinical evaluation of new chemical entities necessitates a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. A critical foundational step in these studies is the development of robust bioanalytical methods for the accurate quantification of the compound in biological matrices.

For the glyburide (B1671678) analogue, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, a bioanalytical method has been developed and validated for its quantification in mouse plasma and whole blood. This method utilizes micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve a linear concentration range of 2-1000 ng/mL. The validation of this method is an essential prerequisite for conducting formal pharmacokinetic studies that would determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). While this analytical methodology is in place, detailed preclinical pharmacokinetic and pharmacodynamic modeling data for this compound and its direct analogues are not extensively available in the public domain.

Table 2: Bioanalytical Method for a this compound Analogue

| Compound | Analytical Technique | Biological Matrix | Linear Concentration Range |

|---|---|---|---|

| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Micro-extraction and LC-MS/MS | Mouse Plasma | 2-1000 ng/mL |

| 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | Micro-extraction and LC-MS/MS | Mouse Whole Blood | 2-1000 ng/mL |

Structure Activity Relationship Sar Studies and Rational Design of 5 Chloro 2 Methoxy 3 Sulfamoylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 5-Chloro-2-methoxy-3-sulfamoylbenzamide derivatives are highly dependent on the nature and position of various substituents. Research has shown that even minor chemical alterations can lead to significant changes in potency and target specificity.

The chlorine atom at the 5-position of the benzamide (B126) ring plays a crucial role in the molecule's biological activity. The introduction of a chlorine atom into a parent molecule can substantially improve its intrinsic biological activity. eurochlor.org This is often attributed to the electronic and steric properties of chlorine. The geometric size of the chlorine atom, as defined by its van der Waals radius, can lead to steric fixation of certain conformations that are necessary for effective interaction with biological macromolecules, such as receptors. eurochlor.org

In the context of benzamide derivatives, the presence of a chlorine atom can increase the resonance stability of the molecule, which can be effective for inhibitory activity. nih.gov For instance, studies on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have shown that modification of the substituent at the 5-position can cause a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov Specifically, replacing the chlorine with bromine or iodine in certain analogues resulted in a much higher affinity for the dopamine D2 receptor. nih.gov This highlights the importance of the halogen substituent at this position for modulating biological activity.

The electron-withdrawing nature of chlorine can also influence the molecule's interaction with biological targets. mdpi.com In some cases, the presence of an electron-withdrawing atom like chlorine enhances the molecule's effectiveness compared to derivatives with electron-donating groups. nih.gov

| Compound Analogue | Substituent at Position 5 | Effect on Dopamine D2 Receptor Affinity |

|---|---|---|

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | Chlorine (Cl) | High Affinity |

| 5-bromo analogue | Bromine (Br) | Much Higher Affinity than Metoclopramide nih.gov |

| 5-iodo analogue | Iodine (I) | Much Higher Affinity than Metoclopramide nih.gov |

The methoxy (B1213986) group at the 2-position of the benzamide ring is another critical determinant of biological activity. Its presence and position significantly influence the molecule's properties and interactions. The methoxy group can affect the compound's antioxidant activity, as it can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com The number and position of methoxy groups on an aromatic ring play an important role in enhancing antioxidative activity. mdpi.com

In some derivative series, the presence of a methoxy group is associated with potent biological effects. nih.gov For instance, a methoxy-substituted pyrimidine (B1678525) was found to be a potent compound in one study. nih.gov However, in other contexts, replacing the methoxy group with other functionalities can alter the molecule's conformation and potential for biological interactions. For example, replacing the methoxy group with a hydroxy group in 5-chloro-2-methoxy-N-phenylbenzamide derivatives causes the plane of the chlorophenyl moiety to be nearly perpendicular to that of the phenyl ring, a significant conformational change. nih.gov

The methoxy group's role can also be seen in its influence on directing other substitutions on the benzene (B151609) ring due to its electron-donating nature through resonance, which can affect the synthesis of new derivatives. reddit.com

Modifications to the sulfamoyl moiety have been extensively studied to understand their impact on the biological activity of this compound derivatives. The nature of the substituent on the sulfamoyl group can dramatically alter the compound's inhibitory potential and selectivity against different biological targets.

For example, in a series of sulfamoyl-benzamides designed as inhibitors for human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases), the substituents on the sulfamoyl group were found to be crucial. N-cyclopropyl ring substitution with the sulfonyl group was more favorable for the inhibition of h-NTPDases3 activity compared to a morpholine (B109124) ring substituted compound. nih.gov

Further studies on a new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed that different substituents on the sulfamoyl nitrogen led to a range of anti-proliferative activities against human cancer cell lines. researchgate.net For instance, compound 4j from this series, which has a specific substituent on the sulfamoyl group, was identified as one of the most potent antiproliferative agents and was found to arrest the G2/M cell cycle and induce apoptosis. researchgate.net

The development of a hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a novel NLRP3 inflammasome inhibitor, further underscores the importance of sulfamoyl moiety modifications. This structural modification was shown to provide insights for further structure-activity relationship studies to develop more potent analogues. nih.gov

| Compound | Sulfamoyl Substituent | Target | Inhibitory Activity (IC50) |

|---|---|---|---|

| 2a | N-cyclopropyl | h-NTPDases3 | 1.32 ± 0.06 μM nih.gov |

| 2b | Morpholine | h-NTPDases | No considerable inhibitory potential nih.gov |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 μM nih.gov |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM nih.gov |

Conformational Analysis and its Correlation with SAR

Conformational analysis is a powerful tool for understanding the three-dimensional structure of molecules and how it relates to their biological activity. For this compound derivatives, the spatial arrangement of the different chemical groups is critical for their interaction with target receptors.

This conformational flexibility or rigidity directly impacts how the molecule fits into the binding site of a protein. A higher total dipole moment, which is influenced by the molecular conformation, can reflect a greater ability to interact with surrounding molecules and is often associated with higher reactivity and potential medicinal applications. nih.gov

In the context of developing inhibitors, conformational analysis helps in understanding enantioselectivity, where one enantiomer is significantly more potent than the other. This has been observed in related series of compounds where conformational analysis helped to explain the role of substituents in chiral recognition. nih.gov

Lead Optimization Strategies Based on SAR Insights

The insights gained from SAR studies are instrumental in guiding lead optimization efforts. The goal is to systematically modify a lead compound to improve its potency, selectivity, and other pharmacologically relevant properties.

A common strategy involves performing scans with different substituents at key positions to optimize interactions with the target. For example, chlorine and methyl scans can be performed to find the optimal substituents for a particular ring system. nih.gov

Structure-property relationship (SPR) studies are also crucial, where not only the biological activity but also physicochemical properties like solubility and permeability are considered. usf.edu Hit-to-lead optimization often involves synthesizing and testing numerous analogues guided by SAR to develop a candidate with superior properties. usf.edu

Computational methods, such as free energy perturbation (FEP) calculations, can be used to predict the binding affinities of designed analogues, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Design Principles for Novel Analogues with Enhanced Research Utility

The design of novel analogues of this compound is guided by several key principles derived from SAR studies. A primary principle is the targeted modification of specific functional groups to enhance desired biological activities.

For instance, understanding that the chlorine at position 5 is important for activity allows for the rational design of analogues with other halogens at this position to potentially increase potency. nih.gov Similarly, knowing the role of the methoxy group can guide the design of derivatives with altered electronic or steric properties at position 2. nih.gov

Another design principle involves modifying the sulfamoyl moiety to improve interactions with specific targets. This can involve introducing different alkyl or aryl groups to probe the binding pocket of an enzyme or receptor. researchgate.netnih.gov

Fragment-based design is another approach where small molecular fragments are docked into a binding site and then linked together to create a novel compound. nih.gov The core this compound scaffold can serve as a starting point for such designs.

Ultimately, the goal is to create novel analogues with not only enhanced potency but also improved selectivity and utility as research tools to probe biological pathways.

Advanced Analytical Methodologies for the Research and Characterization of 5 Chloro 2 Methoxy 3 Sulfamoylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "5-Chloro-2-methoxy-3-sulfamoylbenzamide." Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecular structure.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons in different chemical environments. For instance, the aromatic protons on the substituted benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern. The methoxy (B1213986) group (-OCH₃) protons would give rise to a sharp singlet, likely around 3.9-4.1 ppm. The protons of the sulfamoyl group (-SO₂NH₂) and the amide group (-CONH-) would appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide would be observed significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons would generate a series of peaks between 110 and 160 ppm. The carbon of the methoxy group would be expected around 55-60 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assembling the complete molecular structure by establishing correlations between neighboring protons and between protons and carbons several bonds away. Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | Singlet |

| Amide Proton (-CONH-) | Broad Singlet | Variable |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 160 - 170 |

| Aromatic Carbons | 110 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight and elemental composition of "this compound." By providing a highly accurate mass measurement, HRMS can unequivocally confirm the identity of the compound and distinguish it from molecules with similar nominal masses. The exact mass of a related compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is reported to be 368.0597559 Da. nih.gov This level of precision is crucial for verifying the chemical formula.

In addition to identification, HRMS is employed for purity assessment. By detecting the presence of any impurities, even at trace levels, this technique ensures the high quality of the research compound. The high resolution of the instrument allows for the separation of the signal of the target compound from those of closely related impurities, providing a clear picture of the sample's purity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound." The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

Key characteristic absorption bands would be expected for the various functional groups in the molecule. The N-H stretching vibrations of the amide and sulfamoyl groups would appear as distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group would produce a strong absorption band around 1680-1640 cm⁻¹. The S=O stretching vibrations of the sulfamoyl group would be observed as two strong bands, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The C-O stretching of the methoxy group would be visible in the 1275-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in the spectrum. lumenlearning.comlibretexts.orgyoutube.comlibretexts.orgresearchgate.netspectrabase.com

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amide & Sulfonamide) | 3400 - 3200 |

| C=O Stretch (Amide) | 1680 - 1640 |

| S=O Asymmetric Stretch (Sulfonamide) | 1370 - 1330 |

| S=O Symmetric Stretch (Sulfonamide) | 1180 - 1160 |

| C-O Stretch (Methoxy) | 1275 - 1200 |

| Aromatic C=C Stretch | ~1600 and ~1475 |

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography is an essential technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For "this compound," obtaining a high-quality crystal would allow for the unambiguous determination of its solid-state conformation and intermolecular interactions.

In the context of drug discovery and chemical biology, X-ray crystallography is particularly valuable for analyzing the interaction of a ligand with its biological target, such as a protein. By co-crystallizing "this compound" with its target protein, researchers can obtain a detailed atomic-level picture of the binding mode. This information is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. A crystal structure for the related compound 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is available in the Cambridge Structural Database, indicating the feasibility of such studies for this class of molecules. nih.govweizmann.ac.ilnih.gov

Chromatographic Techniques for Purity, Stability, and Metabolite Analysis in Research Studies

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of "this compound" in various research contexts.

HPLC is the method of choice for assessing the purity of the compound. A well-developed HPLC method can separate the target molecule from any starting materials, byproducts, or degradation products. By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, a sharp, symmetrical peak for the compound of interest can be obtained, and the area of this peak can be used to quantify its purity.

Stability-indicating HPLC methods are crucial for determining the shelf-life of the compound and its stability under various stress conditions (e.g., heat, light, pH). These methods are designed to separate the intact drug from its potential degradation products, allowing for accurate quantification of the remaining active compound over time. nih.govresearchgate.netnih.govekb.eg

Furthermore, in pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying the compound and its metabolites in biological matrices such as plasma and whole blood. A validated bioanalytical method using micro-extraction and LC-MS/MS has been developed for the quantitative analysis of a "glyburide analogue (GA)," which is 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, in mouse plasma and whole blood. vcu.edu This demonstrates the applicability of such methods for preclinical research involving this class of compounds.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

Emerging Research Directions and Future Perspectives for 5 Chloro 2 Methoxy 3 Sulfamoylbenzamide Research

Development of Isoform-Selective Analogues for Specific Research Targets

A significant frontier in medicinal chemistry is the design of analogues with high selectivity for specific protein isoforms. This approach aims to enhance therapeutic efficacy while minimizing off-target effects. Research efforts are increasingly directed at modifying the core 5-Chloro-2-methoxy-3-sulfamoylbenzamide structure to create derivatives that can distinguish between closely related biological targets.

One prominent example of this strategy is the rational design of JC-171, a hydroxyl-sulfonamide analogue of a 5-chloro-2-methoxy-benzamide derivative. nih.govnih.gov This compound was specifically developed as a novel inhibitor of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. nih.govnih.gov By modifying the parent structure, researchers were able to generate a molecule that selectively interferes with the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome activation. nih.gov This selectivity allows for its use as a potential therapeutic agent for conditions like multiple sclerosis, where NLRP3-driven inflammation is a key pathological feature. nih.govnih.gov

Further studies have explored other substitutions on the benzamide (B126) backbone to confer distinct biological activities. ontosight.ai Modifications such as adding complex side chains involving piperazine (B1678402) and pyridine (B92270) rings are being investigated for potential interactions with dopamine (B1211576) and serotonin (B10506) receptors, suggesting a path toward developing isoform-selective antipsychotic agents. ontosight.ai The goal of this research is to fine-tune the pharmacological profiles of these analogues for precise therapeutic applications.

| Analogue | Structural Modification | Specific Research Target | Reference |

|---|---|---|---|

| JC-171 | Hydroxyl-sulfonamide analogue | NLRP3 Inflammasome | nih.govnih.gov |

| Benzamide Derivative 4j | Varied substitutions on the N-(4-sulphamoylphenyl) moiety | Cancer cell proliferation (e.g., MIA PaCa-2) | researchgate.net |

| Piperazinyl-ethyl Benzamides | N-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl) side chain | Dopamine and Serotonin Receptors (potential) | ontosight.ai |

Exploration of Novel Biological Targets and Pathways

While initially associated with specific classes of biological activity, the 5-chloro-2-methoxy-benzamide scaffold is proving to be a versatile platform for engaging novel biological targets and pathways. This exploration is leading to the identification of new therapeutic opportunities in a range of diseases.

A key area of emerging research is in oncology. A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized and evaluated for anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines. researchgate.net One of the most potent compounds from this series, designated 4j, was found to be particularly effective against human pancreatic carcinoma (MIA PaCa-2) cells. researchgate.net Mechanistic studies revealed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis, demonstrating its potential to interfere with cancer cell division and survival pathways. researchgate.net

Beyond cancer, research has identified the NLRP3 inflammasome as a significant new target. The analogue JC-171 was shown to selectively inhibit NLRP3-induced release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov This discovery positions derivatives of this compound as potential treatments for inflammatory and neurological disorders, including multiple sclerosis, by targeting key components of the innate immune system. nih.govnih.gov

| Novel Target/Pathway | Compound Series/Analogue | Potential Therapeutic Area | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | JC-171 | Multiple Sclerosis, Neurological Disorders | nih.govnih.gov |

| Cancer Cell Proliferation (G2/M Arrest, Apoptosis) | 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | Ovarian, Colon, and Pancreatic Cancer | researchgate.net |

| Enzymes (e.g., α-glucosidase, α-amylase) | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Diabetes | nih.gov |

Application of Advanced In Silico Methodologies (e.g., AI-driven drug discovery)

The integration of advanced computational tools is revolutionizing the process of drug discovery and development. Artificial intelligence (AI) and other in silico methodologies are being applied to accelerate the identification of lead compounds, predict their properties, and optimize their structures for enhanced activity and safety. nih.govstmjournals.com These approaches enable the rapid and efficient design of novel compounds with desirable characteristics, a process that is significantly slower with traditional methods. nih.gov

For benzamide derivatives, in silico techniques are already playing a crucial role. Molecular docking studies have been performed to investigate the binding interactions and explore the binding modes of synthesized compounds with their respective targets, such as the enzymes α-glucosidase and α-amylase. nih.gov Such studies help to rationalize the structure-activity relationships observed in experimental assays. nih.gov Furthermore, molecular dynamic simulations are used to validate the stability of the ligand-protein complex, providing deeper insights into the inhibitory potential of the compounds. nih.gov

Role as Chemical Probes for Elucidating Biological Processes

A chemical probe is a small molecule used as a tool to study and manipulate a biological system, often by selectively inhibiting a specific protein. The development of highly selective analogues of this compound positions them as excellent candidates for use as chemical probes to dissect complex biological processes.

The analogue JC-171 serves as a prime example. Its selective inhibition of the NLRP3 inflammasome makes it a valuable tool for investigating the role of this specific inflammasome in various disease models without affecting other inflammatory pathways. nih.gov By using JC-171, researchers can probe the downstream consequences of NLRP3 activation in conditions like experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, helping to clarify the pathogenic mechanisms at play. nih.govnih.gov

Similarly, the discovery of other highly selective inhibitors derived from related scaffolds, such as a probe for Monocarboxylate transporter 4 (MCT4), highlights a broader trend. nih.gov Such compounds allow for the detailed investigation of a specific transporter's role in tumor metabolism and pH regulation. nih.gov Developing a suite of probes from the this compound family, each with high selectivity for a different target, would provide the research community with powerful tools to elucidate a wide range of biological functions.

Integration with Multi-Omics Approaches in Chemical Biology

To gain a comprehensive understanding of a compound's effect on a biological system, researchers are increasingly turning to multi-omics approaches. thermofisher.com This strategy involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome (RNA), proteome (proteins), and metabolome (metabolites). nih.govnih.gov Integrating these large datasets provides a holistic view of cellular responses to a chemical agent, revealing mechanisms of action, identifying biomarkers, and uncovering potential off-target effects that would be missed by single-omics analysis. nih.govrsc.org

For a compound like this compound and its derivatives, a multi-omics approach could be transformative. For instance, treating cancer cells with an anti-proliferative analogue and subsequently performing transcriptomic and proteomic analyses could reveal the full spectrum of pathways modulated by the compound, going beyond the initially observed cell cycle arrest. nih.gov Metabolomic analysis could further show how the compound alters cellular metabolism to achieve its effect.

This integrated approach is fundamental to systems biology, allowing researchers to build network models of drug action. mdpi.com By understanding how a compound perturbs the entire cellular network, it becomes possible to predict its effects more accurately, identify patient populations that are most likely to respond, and discover novel therapeutic combinations. arxiv.org The application of multi-omics will be crucial in fully characterizing the biological impact of the this compound scaffold and guiding the next phase of its development. thermofisher.com

Q & A

Basic: What are the standard synthetic routes for 5-chloro-2-methoxy-3-sulfamoylbenzamide?

Methodological Answer:

The synthesis typically involves coupling a sulfamoyl group to a pre-functionalized benzamide scaffold. For example, derivatives of 5-chloro-2-hydroxybenzoic acid are sulfonated using chlorosulfonic acid, followed by amidation with ammonia or amines under reflux conditions. Key intermediates (e.g., 5-chloro-2-methoxybenzoic acid) are prepared via methoxylation of halogenated precursors using sodium methoxide. Characterization relies on ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and purity .

Advanced: How can synthetic yields be optimized for structurally related sulfonamide derivatives?

Methodological Answer:

Optimization strategies include:

- Temperature control : Slow addition of sulfamoyl chloride to prevent exothermic side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate amidation.

Evidence from similar compounds (e.g., 5-chloro-2-hydroxybenzaldehyde derivatives) shows yields improve from 45% to 68% by adjusting stoichiometry and reaction time . Computational tools like PISTACHIO and REAXYS databases can predict feasible pathways and side products .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; sulfamoyl NH₂ protons at δ 6.5–7.0 ppm).

- IR spectroscopy : Confirms sulfonamide S=O stretches (1350–1300 cm⁻¹) and N–H bends (1650 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.04 for C₈H₈ClN₂O₃S). Reported data for analogs confirm these methods .

Advanced: How to resolve contradictions in biological activity data for sulfonamide derivatives?

Methodological Answer:

Contradictions often arise from assay variability (e.g., Gram-positive vs. Gram-negative bacterial models). Mitigation strategies:

- Standardized protocols : Use CLSI guidelines for antimicrobial testing.

- Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) with time-kill kinetics.

For example, 5-chloro-2-methoxy derivatives showed variable activity against S. aureus (MIC 8–64 µg/mL) depending on bacterial strain and inoculum size . Replicate studies under controlled conditions are critical .

Basic: What in vitro biological activities have been reported for this compound?

Methodological Answer:

Preliminary studies on structurally related sulfonamides demonstrate:

- Antimicrobial activity : MIC of 16 µg/mL against Bacillus subtilis.

- Enzyme inhibition : IC₅₀ of 12 µM against carbonic anhydrase IX.

Testing involves broth microdilution (for bacteria) and fluorometric assays (for enzymes). Positive controls (e.g., acetazolamide) validate results .

Advanced: How to design SAR studies for improving pharmacological properties?

Methodological Answer:

- Systematic substitution : Modify the methoxy group (e.g., ethoxy, trifluoromethoxy) to assess steric/electronic effects.

- Bioisosteric replacement : Replace sulfamoyl with thiadiazole to enhance metabolic stability.

Data from analogs (e.g., 5-chloro-2-hydroxybenzamide derivatives) show that electron-withdrawing groups improve target binding affinity by 3-fold .

Basic: What are the solubility challenges, and how are they addressed?

Methodological Answer:

The compound is poorly soluble in water (<0.1 mg/mL). Strategies include:

- Salt formation : Hydrochloride salts (e.g., 4-amino-5-chloro-2-methoxybenzamide HCl) improve aqueous solubility to 5 mg/mL.

- Co-solvents : Use DMSO:PBS (1:4) for in vitro assays .

Advanced: What predictive tools assist in toxicity profiling?

Methodological Answer:

- In silico models : ProTox-II predicts hepatotoxicity (probability score: 0.72).

- In vitro assays : HepG2 cell viability assays (IC₅₀ > 100 µM suggests low cytotoxicity).

Safety data for related compounds (e.g., 5-acetyl-2-methoxybenzaldehyde) indicate no acute toxicity but recommend handling with PPE .

Basic: How to quantify this compound in biological matrices?

Methodological Answer:

- HPLC-UV : C18 column, mobile phase = acetonitrile:0.1% TFA (60:40), detection at 254 nm.

- Calibration curve : Linear range 0.1–50 µg/mL (R² > 0.99).

Validation follows ICH guidelines for precision (RSD < 5%) and recovery (85–115%) .

Advanced: What mechanistic studies elucidate its mode of action?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.